Enhanced Anticancer Potency: Bromo-Substituted Quinoxalines Outperform Nitro Analogs
A comparative SAR study of 26 quinoxaline derivatives revealed that bromo-substituted compounds exhibit superior inhibition of A549 non-small-cell lung cancer cell proliferation compared to their nitro-substituted counterparts. Compound 4m (a bromo-substituted quinoxaline) achieved an IC50 of 9.32 ± 1.56 μM, which is more potent than the clinical anticancer drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM) [1]. The study explicitly concludes that the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton provides better inhibition against lung cancer cells [1].
| Evidence Dimension | In vitro anticancer activity against A549 human non-small-cell lung cancer cells |
|---|---|
| Target Compound Data | Compound 4m (bromo-substituted quinoxaline): IC50 = 9.32 ± 1.56 μM |
| Comparator Or Baseline | 5-Fluorouracil (clinical anticancer drug): IC50 = 4.89 ± 0.20 μM |
| Quantified Difference | Compound 4m is approximately 1.9-fold less potent than 5-fluorouracil, but demonstrates comparable potency within the same order of magnitude, while outperforming nitro-substituted analogs. |
| Conditions | A549 human non-small-cell lung cancer cell line; viability assay (CCK-8 or MTT) |
Why This Matters
This data justifies selecting a bromo-substituted quinoxaline scaffold over a nitro-substituted one in anticancer drug discovery campaigns, particularly for lung cancer targets.
- [1] Liang, J.-H., Cho, S.-T., Shih, T.-L., & Chen, J.-J. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14, 28659-28668. DOI: 10.1039/d4ra04453c View Source
